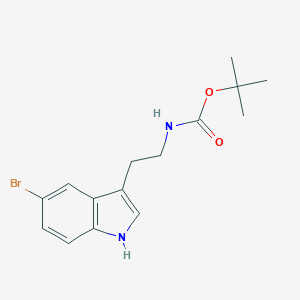

tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(5-bromo-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBYTSPEGLJUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450652 | |

| Record name | [2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174021-63-7 | |

| Record name | [2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate, a compound of significant interest within medicinal chemistry due to its structural relation to bioactive indole alkaloids. The strategic incorporation of a bromine atom on the indole ring and the presence of a tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain make this molecule a versatile intermediate for the synthesis of a diverse array of therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The interpretations provided herein are grounded in fundamental principles of spectroscopy and are supported by comparative analysis with structurally related compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Key Features

This compound (CAS No. 174021-63-7) possesses a molecular formula of C₁₅H₁₉BrN₂O₂ and a molecular weight of 339.23 g/mol . The molecule can be deconstructed into three primary fragments for the purpose of spectroscopic analysis: the 5-bromoindole core, the ethylamine linker, and the tert-butyl carbamate protecting group. Understanding the individual spectroscopic signatures of these components is crucial for the accurate interpretation of the data for the entire molecule.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit characteristic signals for each of the distinct proton environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.75 | d | 1H | Ar-H (C4-H) |

| ~7.25 | d | 1H | Ar-H (C7-H) |

| ~7.20 | dd | 1H | Ar-H (C6-H) |

| ~7.05 | s | 1H | Ar-H (C2-H) |

| ~4.80 | br s | 1H | Carbamate N-H |

| ~3.45 | q | 2H | -CH₂-NHBoc |

| ~2.95 | t | 2H | Ar-CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

Interpretation and Rationale:

The prediction of the chemical shifts is based on the analysis of spectroscopic data for its constituent fragments: 5-bromoindole, tryptamine, and tert-butyl carbamate.[1][2][3]

-

Indole Protons: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~8.10 ppm) due to its acidic nature and potential for hydrogen bonding. The aromatic protons on the 5-bromoindole ring will exhibit a characteristic splitting pattern. The C4-H proton, being ortho to the electron-withdrawing bromine atom, is anticipated to be the most deshielded of the benzene ring protons, appearing as a doublet around 7.75 ppm. The C7-H and C6-H protons will appear as a doublet and a doublet of doublets, respectively, in the aromatic region. The C2-H proton on the pyrrole ring of the indole is expected to be a singlet around 7.05 ppm.[2]

-

Ethylamine Linker: The two methylene groups of the ethylamine linker will appear as a quartet (-CH₂-NHBoc) and a triplet (Ar-CH₂-). The methylene group adjacent to the carbamate nitrogen is expected at approximately 3.45 ppm, while the methylene group attached to the indole ring will be further upfield at around 2.95 ppm.

-

tert-Butyl Carbamate Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm, a highly characteristic signal for the Boc protecting group.[3] The carbamate N-H proton is expected to be a broad singlet around 4.80 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the 15 carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~135.0 | C7a |

| ~129.0 | C3a |

| ~125.0 | C2 |

| ~124.0 | C6 |

| ~121.5 | C4 |

| ~113.0 | C5 |

| ~112.5 | C7 |

| ~112.0 | C3 |

| ~79.5 | -C(CH₃)₃ |

| ~40.5 | -CH₂-NHBoc |

| ~28.5 | -C(CH₃)₃ |

| ~25.5 | Ar-CH₂- |

Interpretation and Rationale:

The predicted chemical shifts are derived from the known ¹³C NMR data of 5-bromoindole, tryptamine, and tert-butyl carbamate.[1][2][3]

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to be the most downfield signal, around 156.0 ppm.

-

Indole Carbons: The aromatic carbons of the 5-bromoindole ring will appear in the range of 110-135 ppm. The carbon bearing the bromine atom (C5) will be shifted to approximately 113.0 ppm. The other indole carbons will have chemical shifts consistent with substituted indoles.[2]

-

Aliphatic Carbons: The quaternary carbon of the tert-butyl group is expected around 79.5 ppm, while the three equivalent methyl carbons will resonate at approximately 28.5 ppm.[3] The two methylene carbons of the ethylamine linker will appear at distinct chemical shifts, with the one closer to the nitrogen being more deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural insights. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 340.0/342.0 | [M+H]⁺ (Isotopic pattern for Br) |

| 284.0/286.0 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 240.0/242.0 | [M - Boc + H]⁺ (Loss of the Boc group) |

| 195.0/197.0 | [5-bromo-3-vinylindole]⁺ |

Interpretation and Rationale:

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.

-

Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 340.0 and 342.0.

-

Fragmentation Pattern: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a fragment at m/z 284.0/286.0. The loss of the entire Boc group (C₅H₉O₂) would lead to a fragment corresponding to 5-bromotryptamine at m/z 240.0/242.0. Further fragmentation of the side chain could lead to a stable vinylindole cation at m/z 195.0/197.0.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI-mass spectrometer in positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Caption: Plausible ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared (IR) Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch (indole) |

| ~3350 | Medium, Broad | N-H stretch (carbamate) |

| ~2970, 2930 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

| ~800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~550 | Medium | C-Br stretch |

Interpretation and Rationale:

The predicted IR absorption frequencies are based on characteristic group frequencies for indoles, carbamates, and alkyl halides.

-

N-H Stretching: Two distinct N-H stretching bands are expected: a sharper band for the indole N-H around 3400 cm⁻¹ and a broader band for the carbamate N-H around 3350 cm⁻¹ due to hydrogen bonding.[4]

-

C=O Stretching: A strong absorption band around 1690 cm⁻¹ is highly characteristic of the carbonyl group in the tert-butyl carbamate.[3]

-

Other Key Absorptions: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The N-H bending of the carbamate will be visible around 1520 cm⁻¹. A strong C-O stretching band from the carbamate is expected around 1170 cm⁻¹. The out-of-plane C-H bending of the substituted aromatic ring and the C-Br stretching will be found in the fingerprint region.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging a deep understanding of spectroscopic principles and comparative data from its constituent molecular fragments, we have constructed a detailed and scientifically grounded interpretation of its expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. The inclusion of detailed, field-proven experimental protocols provides a practical framework for researchers to acquire and validate this data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate, facilitating more efficient and accurate drug discovery and development endeavors.

References

-

PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. Tryptamine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromoindole. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Erowid. Synthesis of 5-Bromo Indole. [Link]

Sources

Guide to the Stability and Optimal Storage of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate, a key intermediate in synthetic and medicinal chemistry. By understanding its intrinsic properties and potential degradation pathways, researchers can implement robust storage and handling protocols to ensure the compound's integrity, thereby safeguarding experimental reproducibility and the success of drug development campaigns.

Foundational Chemical Profile

A molecule's stability is fundamentally dictated by its structure. This compound is comprised of three key structural motifs, each contributing to its overall chemical behavior: the tert-butyloxycarbonyl (Boc) protecting group, the indole core, and the bromo-substituent.

-

The Boc Protecting Group: The Boc group is one of the most common amine-protecting groups in organic synthesis, prized for its resilience. It is exceptionally stable in basic and nucleophilic environments, allowing for a wide range of synthetic transformations on other parts of a molecule.[1][2] However, its defining characteristic is its lability under acidic conditions, which facilitates its clean removal.[3][4]

-

The Indole Nucleus: The indole ring system is an aromatic heterocycle and is generally considered stable.[5][6] This stability is a cornerstone of its prevalence in natural products and pharmaceuticals.[6][7] However, the electron-rich pyrrole portion of the indole can be susceptible to oxidation, particularly when exposed to air and light over extended periods.

-

The Bromo-Substituent: The bromine atom at the 5-position of the indole ring is a stable feature. Aryl halides are significantly less reactive towards nucleophilic substitution and elimination than their alkyl counterparts, and this substituent does not inherently compromise the stability of the molecule under typical storage conditions.[8]

Caption: Chemical structure of this compound.

Critical Factors Influencing Compound Stability

Several environmental factors can compromise the integrity of this compound. Understanding these factors is paramount for establishing effective preservation protocols.

2.1 Temperature While the molecule does not exhibit extreme thermal lability, elevated temperatures accelerate all chemical degradation processes. Long-term storage at ambient or elevated temperatures can lead to a gradual loss of purity. For optimal preservation, reduced temperatures are essential. Some suppliers of similar bromo-carbamate compounds recommend storage at temperatures as low as -20°C.[9][10]

2.2 pH and Acidity This is the most significant vulnerability of the molecule. The Boc protecting group is readily cleaved by acid.[4][11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine. The presence of even trace amounts of acidic impurities in solvents or on glassware can initiate this degradation cascade.

Caption: Primary degradation pathway via acid-catalyzed deprotection of the Boc group.

2.3 Light and Oxygen Indole-containing compounds can be sensitive to light and atmospheric oxygen. Photochemical oxidation can lead to the formation of colored impurities and complex degradation products, compromising the compound's purity and potentially interfering with biological assays. This process is often gradual but is a significant consideration for long-term storage.

2.4 Humidity Moisture can facilitate degradation in two ways: by direct hydrolysis of the carbamate (though this is slow under neutral conditions) and, more importantly, by absorbing acidic gases from the atmosphere (like CO₂) to create a mildly acidic microenvironment on the surface of the solid, which can catalyze the deprotection of the Boc group over time.

Validated Storage and Handling Protocols

To ensure the long-term viability of this compound, the following protocols, derived from best practices for analogous chemical structures, should be implemented.

3.1 Recommended Storage Conditions

The primary goal is to mitigate the impact of the factors outlined in Section 2. A multi-layered approach to storage is most effective.

| Condition | Recommendation | Rationale |

| Long-Term Storage (>3 months) | -20°C in a non-frost-free freezer. | Minimizes all degradation kinetics. Non-frost-free freezers avoid temperature cycling that can introduce moisture.[9][10] |

| Short-Term Storage (<3 months) | 2-8°C in a refrigerator. | Sufficient for short durations, balancing preservation with ease of access. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the indole ring and displaces moisture. |

| Container | Tightly sealed amber glass vials. | Protects from light exposure and prevents moisture/air ingress. |

| Desiccation | Store vials within a secondary container with desiccant. | Provides an additional barrier against ambient humidity. |

3.2 Standard Operating Procedure for Handling

Proper handling is as crucial as proper storage.

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid compound.

-

Inert Atmosphere Handling: If possible, handle the solid in a glovebox or under a stream of inert gas to minimize exposure to air and humidity.

-

Weighing: Promptly weigh the required amount and securely reseal the container. If the container was backfilled with inert gas, purge with inert gas again before sealing.

-

Solution Preparation:

-

For stock solutions, use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Avoid acidic solvents.

-

Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Framework for Stability Verification

A self-validating system requires periodic confirmation of compound integrity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

4.1 Protocol: HPLC Purity Assessment

This method provides a robust means to quantify the purity of the compound and detect the formation of degradants.

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

-

HPLC System & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (characteristic absorbance for the indole chromophore).

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area. The appearance of new peaks over time indicates degradation. The primary degradant (deprotected amine) will have a significantly shorter retention time due to its increased polarity.

4.2 Experimental Workflow: Forced Degradation Study

A forced degradation study can rapidly confirm the stability profile predicted in this guide.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical integrity of This compound is robust under controlled conditions. Its primary liability is the acid-sensitive Boc protecting group. Adherence to the storage and handling protocols detailed in this guide—specifically, storage at or below -20°C under an inert, dry atmosphere and protected from light—will ensure its long-term stability. Regular purity verification via HPLC is recommended to maintain the highest standards of quality control in research and development settings.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

Oprea, E., et al. (2021). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods. Retrieved from [Link]

-

Frizzo, C. P., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Araújo-Júnior J. X. et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. Retrieved from [Link]

-

Alfa Aesar. (2025, September 6). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]

-

Thompson, M. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Kim, Y., et al. (2011). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Toxicological Research. Retrieved from [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

-

Wikipedia. Indole. Retrieved from [Link]

-

Wang, Y., et al. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. MDPI. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 | Benchchem [benchchem.com]

- 9. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Boc Protection of 2-(5-bromo-1H-indol-3-yl)ethylamine

Abstract

This technical guide provides an in-depth protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 2-(5-bromo-1H-indol-3-yl)ethylamine. The strategic masking of this amine is a critical step in the multi-step synthesis of various pharmaceutically active compounds, preventing its interference in subsequent chemical transformations. This document outlines the underlying chemical principles, a detailed and validated experimental protocol, characterization methods, and key insights born from practical application for researchers in organic synthesis and drug development.

Introduction: The Strategic Imperative of Amine Protection

In the intricate pathways of modern organic synthesis, the selective modification of multifunctional molecules is paramount. Amines, being inherently nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[1] The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of installation, stability across a wide range of nucleophilic and basic conditions, and straightforward removal under mild acidic conditions.[2][3]

The substrate, 2-(5-bromo-1H-indol-3-yl)ethylamine, is a valuable building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, and the bromo-substituent provides a synthetic handle for further functionalization via cross-coupling reactions. Protecting the primary amine of the ethylamine side chain is essential to allow for selective modification at other positions of the molecule, such as the indole nitrogen or the bromine-substituted C5 position.

This guide provides a robust and reproducible protocol for the synthesis of tert-butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate, a key intermediate for further synthetic elaboration.

Foundational Principles: The Boc Protection Mechanism

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a classic nucleophilic acyl substitution reaction.[4] The reaction proceeds through a well-understood mechanism where the nucleophilic amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.

Causality of the Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(5-bromo-1H-indol-3-yl)ethylamine initiates the reaction by attacking a carbonyl carbon of the Boc anhydride.[5]

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the elimination of a tert-butyl carbonate anion.[6]

-

Proton Transfer & Decomposition: This unstable leaving group readily acts as a base, abstracting a proton from the now-positively charged amine.[4] Alternatively, it can decompose into the more stable tert-butoxide and carbon dioxide gas.[5][6] The tert-butoxide is a strong enough base to deprotonate the amine. The evolution of CO₂ gas is a characteristic feature of this reaction.[4]

The presence of a non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate, is often included to neutralize the protonated amine, driving the reaction to completion.[4]

Caption: Figure 1: Mechanism of Boc Protection.

Validated Experimental Protocol

This protocol has been optimized for high yield and purity. It is crucial to use anhydrous solvents to prevent hydrolysis of the Boc anhydride.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-(5-bromo-1H-indol-3-yl)ethylamine | 241.12 | 1.00 g | 4.15 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.00 g | 4.58 | 1.1 |

| Triethylamine (TEA) | 101.19 | 0.63 mL | 4.56 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | - | As needed | - | - |

| Hexanes | - | As needed | - | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

| Silica Gel (for chromatography) | - | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(5-bromo-1H-indol-3-yl)ethylamine (1.00 g, 4.15 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 20 mL) and stir until the starting material is fully dissolved.

-

Base Addition: Add triethylamine (TEA, 0.63 mL, 4.56 mmol).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: While stirring at 0 °C, add di-tert-butyl dicarbonate (1.00 g, 4.58 mmol) portion-wise over 5 minutes. A mild effervescence (CO₂ evolution) may be observed.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting amine.

-

Work-up:

-

Once the reaction is complete (disappearance of the starting material spot on TLC), concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an off-white solid or viscous oil.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white solid.

-

Experimental Workflow Overview

Caption: Figure 2: Experimental Workflow Diagram.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound (M.W. 341.22 g/mol ).

-

¹H NMR Spectroscopy: The most definitive evidence of successful protection is the appearance of a large singlet integrating to 9 protons at approximately δ 1.4-1.5 ppm, corresponding to the tert-butyl group.[7] Other expected signals include the aromatic protons of the indole ring, the ethyl side chain protons, and the indole N-H proton (a broad singlet).

-

¹³C NMR Spectroscopy: Look for the characteristic signals of the Boc group: a quaternary carbon around 80 ppm and the carbamate carbonyl carbon around 156 ppm.[7]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 341/343, reflecting the isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ indicates the presence of the carbamate C=O stretch.

Field-Proven Insights & Troubleshooting

-

Why Anhydrous THF? (Boc)₂O is sensitive to moisture and can be hydrolyzed, reducing the reaction's efficiency. Using an anhydrous solvent is critical for achieving high yields.

-

Role of Triethylamine (TEA): While the reaction can proceed without a base, TEA acts as an acid scavenger, neutralizing the protonated amine and preventing potential side reactions, thereby accelerating the conversion.[4]

-

Potential for N-Indole Protection: The indole N-H is weakly acidic and less nucleophilic than the primary amine. Under these standard conditions, selective protection of the side-chain amine is highly favored. To protect the indole nitrogen as well, more forcing conditions, such as using a stronger base (e.g., NaH) and a catalyst like 4-dimethylaminopyridine (DMAP), would typically be required.[1]

-

Incomplete Reaction: If TLC analysis shows significant remaining starting material after 6 hours, an additional 0.1-0.2 equivalents of (Boc)₂O can be added and the reaction stirred for another 2-4 hours.

-

Purification Strategy: The product is significantly less polar than the starting amine. A gradient elution during column chromatography is effective for separating the non-polar product from the highly polar starting material and any baseline impurities.

Conclusion

This application note provides a comprehensive and reliable protocol for the Boc protection of 2-(5-bromo-1H-indol-3-yl)ethylamine. By understanding the underlying mechanism and adhering to the detailed experimental steps, researchers can confidently synthesize this key intermediate in high yield and purity, paving the way for subsequent steps in complex drug discovery and development programs.

References

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

G. L. Stahl, R. Walter, and C. W. Smith. (1979). A convenient, rapid, and mild procedure for N-tert-butoxycarbonylation of amino acids and peptides. The Journal of Organic Chemistry, 44(19), 3424-3425. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

ResearchGate. Spectral characteristics by 1H NMR analysis of the Boc-AMST monomer. [Link]

Sources

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Heck Coupling Reactions Involving tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate

Introduction: The Strategic Importance of C5-Functionalized Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole ring at various positions allows for the fine-tuning of pharmacological activity. The C5 position, in particular, is a critical site for modification, as substituents at this position can significantly influence the binding affinity and selectivity of indole-based compounds for their biological targets. The Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has emerged as a powerful tool for the C5-alkenylation of indoles, providing access to a diverse range of novel chemical entities.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Heck coupling reactions with a key building block: tert-butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting guidance to enable the successful synthesis of C5-vinylindole derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

A simplified representation of the catalytic cycle is as follows:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, the 5-bromoindole derivative) to form a Pd(II) complex.[3]

-

Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step determines the regioselectivity of the reaction.[3]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the desired vinylindole product and a palladium-hydride species.[3]

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound with a representative electron-deficient alkene, n-butyl acrylate. Optimization may be required for other alkene substrates.

Materials and Reagents

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium chloride (brine)

-

Deionized water

-

Silica gel for column chromatography

Protocol 1: Heck Coupling with Triethylamine as Base

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M.

-

Add n-butyl acrylate (1.5 equiv) and triethylamine (2.0 equiv) via syringe.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Heck Coupling with Sodium Carbonate as Base

This protocol is an alternative for substrates that may be sensitive to amine bases.

Step-by-Step Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Instead of triethylamine, add anhydrous sodium carbonate (2.0 equiv).

-

Add n-butyl acrylate (1.5 equiv).

-

Proceed with steps 5-10 from Protocol 1. The reaction may require a slightly higher temperature or longer reaction time.

Data Presentation: Representative Reaction Conditions and Outcomes

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the Heck coupling product. The following table summarizes typical conditions and expected outcomes for the reaction of this compound with n-butyl acrylate.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 90 | 12 | 85-95 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 90 | 18 | 70-80 |

| 3 | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ (2) | MeCN | 100 | 24 | 75-85 |

| 4 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 100 | 16 | 80-90 |

Yields are approximate and may vary depending on the specific reaction scale and purity of reagents.

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use fresh palladium precursor and phosphine ligand. Ensure proper degassing to remove oxygen. |

| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |

| Insufficiently active base | Switch to a stronger base (e.g., from Na₂CO₃ to K₂CO₃ or Cs₂CO₃). | |

| Formation of Side Products | Reductive dehalogenation of the starting material | Ensure anhydrous conditions. Use a less coordinating solvent. |

| Homocoupling of the alkene | Use a slight excess of the bromoindole. | |

| Isomerization of the product | Minimize reaction time once the starting material is consumed. | |

| Catalyst Decomposition (Black Precipitate) | High temperature | Reduce the reaction temperature. |

| Presence of impurities | Use purified reagents and solvents. |

Conclusion

The Heck coupling reaction is a robust and versatile method for the C5-alkenylation of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired vinylindole products. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists engaged in the synthesis of novel indole-based compounds for drug discovery and development.

References

-

Bhanushali, M. J., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link][5]

-

Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21-25. [Link][2]

-

Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link][4]

Sources

The Strategic Intermediate: tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate in Modern Drug Discovery

Introduction: The Privileged Scaffold and the Power of Halogenation

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and synthetic versatility make it a "privileged scaffold" in the quest for novel therapeutics. The strategic introduction of a bromine atom at the 5-position of the indole ring, as seen in tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate, profoundly influences the molecule's electronic properties and metabolic stability, often enhancing its therapeutic potential. This halogenation can lead to improved binding affinity for target proteins and can block sites of metabolism, thereby increasing the drug's bioavailability and duration of action.

This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in drug discovery. We will delve into its synthesis, purification, and characterization, and illuminate its critical role in the development of next-generation therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology.

I. Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is a multi-step process that begins with the preparation of the key starting materials: 5-bromoindole and tert-butyl (2-bromoethyl)carbamate. The subsequent coupling of these two fragments provides the desired intermediate.

A. Synthesis of Starting Materials

1. Synthesis of 5-Bromoindole:

Multiple synthetic routes to 5-bromoindole exist. A common and reliable method involves the direct bromination of indole, often using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. However, controlling the regioselectivity can be challenging. An alternative, multi-step synthesis starting from indole via sulfonation and subsequent bromination offers higher purity and yield.[2]

2. Synthesis of tert-Butyl (2-bromoethyl)carbamate:

This reagent is synthesized by the Boc-protection of 2-bromoethylamine. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]

Table 1: Summary of Starting Material Synthesis

| Starting Material | Key Reagents | Typical Yield | Key Considerations |

| 5-Bromoindole | Indole, N-Bromosuccinimide (NBS) or Sodium bisulfite/Bromine | Variable (direct bromination), ~60% (multi-step) | Direct bromination can lead to isomeric impurities. Multi-step synthesis offers better control. |

| tert-Butyl (2-bromoethyl)carbamate | 2-Bromoethylamine hydrobromide, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH) | >90% | The reaction is typically high-yielding and straightforward.[3] |

B. Coupling Reaction: Synthesis of the Title Compound

The key step in forming this compound is the alkylation of 5-bromoindole at the C3 position with the pre-formed tert-butyl (2-bromoethyl)carbamate. This reaction is typically performed under basic conditions to deprotonate the indole nitrogen, although C3 alkylation is often favored.

Experimental Protocol: Gram-Scale Synthesis

Materials:

-

5-Bromoindole (1.0 eq)

-

tert-Butyl (2-bromoethyl)carbamate (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromoindole. Dissolve the indole in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30-60 minutes.

-

Alkylation: To the resulting slurry, add a solution of tert-butyl (2-bromoethyl)carbamate in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 60-75%

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the indole nitrogen, facilitating the subsequent alkylation.

-

Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use an anhydrous solvent as NaH reacts violently with water.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermic deprotonation reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the alkylation to occur at a reasonable rate.

-

Column Chromatography: This purification technique is essential to remove unreacted starting materials and any side products, ensuring the high purity of the intermediate required for subsequent drug synthesis steps.

II. Characterization of this compound

The identity and purity of the synthesized intermediate must be rigorously confirmed using various analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons (with characteristic splitting patterns for a 5-substituted indole), the ethyl chain protons, and the tert-butyl group protons (a singlet at ~1.4 ppm). |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the indole ring, the ethyl chain, the carbamate carbonyl, and the tert-butyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C-H stretches, the C=O stretch of the carbamate (~1690 cm⁻¹), and C-N stretches. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₉BrN₂O₂), along with characteristic fragmentation patterns. |

III. Applications in Drug Discovery: A Gateway to Potent Therapeutics

The strategic placement of the bromine atom and the presence of the versatile Boc-protected amine make this compound a highly valuable intermediate for the synthesis of a range of bioactive molecules.

A. Synthesis of Serotonin (5-HT) Receptor Modulators

The 5-bromotryptamine scaffold is a key pharmacophore for ligands targeting various serotonin (5-HT) receptors, which are implicated in a wide range of neurological and psychiatric disorders.[4][5] The title intermediate serves as a protected precursor to 5-bromotryptamine, allowing for further chemical modifications before the final deprotection step.

Deprotection Protocol (Acid-Catalyzed):

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[6]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, the solvent is removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to yield the free amine.

Workflow: Synthesis of a Hypothetical 5-HT Receptor Ligand

Caption: Synthetic pathway from the intermediate to a 5-HT receptor ligand.

This workflow enables the synthesis of diverse libraries of 5-HT receptor modulators by varying the coupling partner in the final step, which is crucial for structure-activity relationship (SAR) studies.

B. Precursor for Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme in numerous cellular signaling pathways, and its dysregulation is linked to a variety of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[7] 5-Bromoindole derivatives have emerged as potent and selective GSK-3 inhibitors. The title intermediate provides a key building block for the synthesis of complex GSK-3 inhibitors.

Example: Conceptual Synthetic Route towards a GSK-3 Inhibitor

A notable example of a potent GSK-3 inhibitor is CHIR99021. While the exact synthesis of CHIR99021 may not directly involve this specific intermediate, the 5-bromoindole scaffold is a common feature in many GSK-3 inhibitors. The title compound can be utilized to synthesize analogs of known inhibitors.

Logical Relationship: From Intermediate to Bioactive Compound

Caption: Conceptual workflow for the synthesis of a GSK-3 inhibitor.

The bromine atom at the 5-position is particularly valuable as it serves as a synthetic handle for cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl substituents to explore the chemical space around the GSK-3 binding site.

IV. Conclusion and Future Perspectives

This compound is a strategically designed intermediate that embodies the principles of modern medicinal chemistry. The presence of the bromine atom for facile diversification and the orthogonal Boc protecting group for controlled synthetic manipulations make it a powerful tool in the drug discovery arsenal. Its application in the synthesis of modulators for challenging targets like 5-HT receptors and GSK-3 underscores its significance. As our understanding of the molecular basis of diseases deepens, the demand for such versatile and well-characterized intermediates will undoubtedly continue to grow, paving the way for the development of safer and more effective medicines.

V. References

-

Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Retrieved January 24, 2026, from

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 24, 2026, from [Link]

-

Wang, L., et al. (2019). Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. Molecules, 24(15), 2749. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromotryptamine. Retrieved January 24, 2026, from [Link]

-

Google Patents. (n.d.). Vilazodone intermediate preparation method. Retrieved January 24, 2026, from

-

Pharmacognosy Review. (2013). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Pharmacogn Rev., 7(14), 119–128. [Link]

-

ResearchGate. (n.d.). ¹H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. Retrieved January 24, 2026, from [Link]

-

Li, M., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology, 10, 891334. [Link]

-

The Royal Society of Chemistry. (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 5(92), 75237-75241. [Link]

-

Google Patents. (n.d.). Method for preparing 5-bromoindole. Retrieved January 24, 2026, from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 4. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate

Welcome to the dedicated resource for the column chromatography purification of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate. This guide is structured to provide immediate, actionable solutions to common challenges encountered during the purification of this Boc-protected bromotryptamine derivative. My aim is to combine established chemical principles with practical, field-tested advice to enhance the efficiency and success of your purification workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during column chromatography. The questions are designed to guide you from the observation of a problem to its resolution.

My product is not eluting from the column, or the recovery is very low.

-

Underlying Cause: This issue often points to two primary culprits: the compound may have decomposed on the silica gel, or the chosen solvent system is not polar enough to elute the compound. Boc-protected tryptamines can be sensitive to the acidic nature of standard silica gel, potentially leading to partial or complete deprotection.[1][2][3]

-

Immediate Action & Troubleshooting:

-

Assess Stability: Before performing another column, spot your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for any new, lower Rf spots (which could indicate the more polar, deprotected amine). This simple test can indicate if your compound is unstable on silica.[4]

-

Increase Eluent Polarity: If stability is not the issue, your mobile phase is likely not strong enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) and monitor the elution by TLC.[4]

-

Column Deactivation: If decomposition is suspected, consider deactivating the silica gel. This can be achieved by pre-treating the silica with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) in your mobile phase. This neutralizes the acidic silanol groups responsible for Boc-group cleavage.[1]

-

My compound is eluting with impurities, despite a good separation on TLC.

-

Underlying Cause: This frustrating scenario can arise from several factors. Overloading the column with crude material is a common mistake, leading to broad bands that overlap.[5] Additionally, the choice of solvent for dissolving and loading the sample can significantly impact the initial separation at the top of the column.

-

Immediate Action & Troubleshooting:

-

Sample Loading Technique: For optimal separation, dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[6] If the compound has poor solubility, consider a "dry loading" technique. Adsorb the crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your packed column.[7]

-

Column Dimensions: Ensure you are using an appropriate amount of silica gel for the quantity of crude material. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.

-

Solvent System Optimization: A good starting point for TLC development is to find a solvent system that gives your product an Rf value between 0.2 and 0.4. This generally translates well to column separation.

-

The separation is poor, and the fractions are all mixed.

-

Underlying Cause: Poor separation, or "band broadening," can be due to a poorly packed column, running the column too quickly, or using a solvent system that is too polar.

-

Immediate Action & Troubleshooting:

-

Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is often more reliable than "dry packing."

-

Flow Rate: While flash chromatography is designed to be fast, an excessively high flow rate reduces the number of theoretical plates for separation. Aim for a steady, controlled flow. A typical linear flow rate is about 5 cm of solvent decrease per minute.[7]

-

Gradient Elution: If you have closely eluting impurities, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind.[4]

-

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common column chromatography issues for this specific purification.

Caption: A decision tree for troubleshooting the purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A typical starting point for Boc-protected tryptamines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio to explore via TLC is in the range of 90:10 to 70:30 (Hexane:Ethyl Acetate). The goal is to achieve an Rf value for your product of approximately 0.2-0.4 for optimal column separation.

Q2: How can I visualize the compound on a TLC plate if it's not UV active?

While the indole ring system makes this compound UV active (typically visible at 254 nm), alternative staining methods can be used for visualization if needed. A potassium permanganate stain is very effective for visualizing a wide range of organic compounds.

Q3: Can I use dichloromethane (DCM) in my mobile phase?

Yes, DCM can be used, often in combination with hexanes and a more polar solvent. However, be mindful that DCM is a relatively strong solvent and can sometimes lead to faster elution and potentially poorer separation of closely related impurities.

Q4: My purified product shows a small impurity by NMR that wasn't obvious on TLC. What could it be?

A common impurity could be the deprotected amine, 5-bromo-tryptamine. This can occur if the compound is exposed to acidic conditions for a prolonged period.[1] Another possibility is residual starting material if the initial reaction did not go to completion.

Q5: Is it necessary to use a gradient elution?

For this specific compound, an isocratic elution (using a single solvent mixture) is often sufficient if the crude material is relatively clean. However, if TLC analysis shows multiple, closely spaced spots, a gradient elution will almost always provide a superior separation.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for the flash column chromatography purification of up to 1 gram of crude this compound.

1. Preparation of the Mobile Phase:

-

Based on prior TLC analysis (e.g., 25% Ethyl Acetate in Hexane), prepare a sufficient volume of the mobile phase. For a 1g purification, 1-2 liters should be adequate.

2. Column Packing:

-

Select a glass column of appropriate size (e.g., a 40-50 mm diameter column for 1g of crude material on ~40g of silica).

-

Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

-

Prepare a slurry of silica gel (30-50g for 1g of crude) in the initial, least polar mobile phase.

-

Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

-

Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6]

3. Sample Loading (Dry Loading Method):

-

Dissolve the crude product (~1g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Add 2-3g of silica gel to this solution and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[7]

-

Carefully apply this powder evenly onto the top layer of sand in the packed column.

4. Elution and Fraction Collection:

-

Carefully add the mobile phase to the column without disturbing the top layer.

-

Apply gentle air pressure to the top of the column to initiate the flow.

-

Begin collecting fractions in test tubes or other suitable containers.

-

Monitor the elution process by collecting small spots from the eluting solvent onto a TLC plate.

5. Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

Key Purification Parameters

| Parameter | Recommended Value/Method | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography, providing good resolving power. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good selectivity for tryptamine derivatives. A gradient allows for efficient removal of impurities. |

| Sample Loading | Dry Loading | Prevents band broadening and improves separation, especially for less soluble compounds.[7] |

| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient stationary phase to achieve good separation without overloading. |

| Detection | UV light (254 nm) / TLC Stains | The indole moiety is UV active. Stains provide a secondary confirmation. |

References

- Zhang, M.-J., Yuan, X.-H., Ma, L., Zhao, J.-Y., & Gao, L.-X. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 28(12), 2330-2332.

- Apelqvist, T., & Wensbo, D. (1996). Selective removal of the N-BOC protective group using silica gel at low pressure. Tetrahedron Letters, 37(9), 1471-1472.

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

- Organic Syntheses. (2023).

-

Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate

Welcome to the technical support center for the synthesis of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important intermediate. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting solutions.

Introduction

The target molecule, this compound, is a key building block in the synthesis of various pharmaceutically active compounds, particularly those targeting serotonin receptors. While the bench-scale synthesis may appear straightforward, transitioning to a larger scale introduces a host of challenges. These can range from managing reaction exotherms and ensuring consistent purity to dealing with difficult product isolation. This guide provides a structured approach to identifying and resolving these issues, ensuring a robust and scalable synthetic process.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Low Yield and Incomplete Reactions

Q1: My reaction to form the Boc-protected tryptamine is consistently giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can often be traced back to several key factors:

-

Incomplete formation of the starting material, 2-(5-bromo-1H-indol-3-yl)ethanamine: The synthesis of the tryptamine precursor is a critical step. If this reaction is not driven to completion, you will carry forward unreacted starting materials, leading to a lower overall yield of your final product.

-

Suboptimal Boc-protection conditions: The reaction between 2-(5-bromo-1H-indol-3-yl)ethanamine and di-tert-butyl dicarbonate (Boc₂O) is sensitive to reaction conditions. Insufficient base, incorrect solvent, or suboptimal temperature can all lead to an incomplete reaction.

-

Degradation of the indole ring: Indole derivatives can be sensitive to strongly acidic or oxidative conditions. If your reaction or work-up conditions are too harsh, you may be losing product to degradation.

Solutions:

-

Ensure complete conversion of the tryptamine precursor: Monitor the formation of 2-(5-bromo-1H-indol-3-yl)ethanamine by TLC or HPLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.

-

Optimize the Boc-protection step:

-

Base: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents) to neutralize the acid formed during the reaction.

-

Solvent: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective. Ensure the solvent is dry, as water can hydrolyze the Boc anhydride.

-

Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (30-40 °C) can be applied, but monitor for potential side reactions.

-

-

Use mild work-up conditions: Avoid strong acids during the work-up. A simple aqueous wash with a mild base like sodium bicarbonate solution is usually sufficient to remove any unreacted acid.

Impurity Formation

Q2: I am observing several impurities in my crude product by TLC/HPLC. What are the most likely side products and how can I minimize their formation?

A2: Impurity profiling is crucial during scale-up. Common impurities in this synthesis include:

-

Bis-Boc protected amine: Over-reaction of the primary amine with Boc₂O can lead to the formation of the di-tert-butyl imidodicarbonate. This is more likely to occur with a large excess of Boc₂O and prolonged reaction times.

-

Unreacted 2-(5-bromo-1H-indol-3-yl)ethanamine: As mentioned, incomplete reaction is a common issue.

-

Byproducts from the synthesis of 5-bromo-1H-indole: The purity of your starting indole is critical. Impurities from the bromination of indole, such as dibromoindoles or isomers, can be carried through the synthesis.[1]

-

Byproducts from the tryptamine synthesis: Side reactions during the formation of the ethylamine side chain can introduce impurities that are difficult to remove later.[2]

Solutions:

-

Control the stoichiometry of Boc₂O: Use a slight excess of Boc₂O (1.05-1.2 equivalents) to ensure complete reaction without promoting the formation of the bis-Boc adduct.

-

Purify the starting materials: Ensure the 5-bromo-1H-indole and the reagents used to construct the ethylamine side chain are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

-

Monitor the reaction closely: Use TLC or HPLC to monitor the consumption of the starting amine and the formation of the product. Stop the reaction once the starting material is consumed to prevent the formation of further byproducts.

Product Isolation and Purification Challenges

Q3: My product is an oil and is difficult to handle and purify by crystallization. What are my options?

A3: It is not uncommon for Boc-protected amines to be oils or low-melting solids, which can be challenging to handle at scale.

Solutions:

-

Column Chromatography: For smaller scale-up batches, purification by silica gel column chromatography is a viable option. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

-

Crystallization:

-

Solvent Screening: A thorough solvent screen is essential. Try a range of solvents from non-polar (e.g., heptane, cyclohexane) to more polar (e.g., ethyl acetate, isopropanol), as well as solvent/anti-solvent combinations.

-

Seeding: If you can obtain a small amount of solid material (even from a previous batch or by slow evaporation), use it to seed a supersaturated solution of your crude product.

-

Temperature Cycling: Slowly cooling the solution, followed by gentle warming and then slow cooling again, can sometimes induce crystallization.

-

-

Salt Formation: If the free base is persistently an oil, consider forming a salt. While the Boc-protected amine is not basic, impurities with free amine groups can sometimes be removed by forming a salt and filtering. However, this is less common for the final protected product.

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic route for scaling up the production of 2-(5-bromo-1H-indol-3-yl)ethanamine?

A: A common and scalable route is the Fischer indole synthesis to produce 5-bromo-1H-indole, followed by the addition of the ethylamine side chain. A robust method for the latter is the reaction of 5-bromo-1H-indole with N-(2-bromoethyl)phthalimide, followed by deprotection of the phthalimide group with hydrazine.[3]

Q: Are there any specific safety precautions I should be aware of during the scale-up?

A: Yes. The bromination of indole can be highly exothermic and should be performed with careful temperature control. Bromine is also highly corrosive and toxic, so appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential. When working with large quantities of flammable solvents, ensure all equipment is properly grounded to prevent static discharge.

Q: How can I monitor the progress of the Boc-protection reaction effectively?

A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase of ethyl acetate/hexanes (e.g., 30:70). The product, being more non-polar due to the Boc group, will have a higher Rf value than the starting amine. Staining with ninhydrin can be used to visualize the primary amine starting material (will turn purple), while the Boc-protected product will not stain with ninhydrin.

Experimental Protocols

Protocol 1: Scalable Synthesis of 5-bromo-1H-indole

This protocol is adapted from a patented procedure for large-scale synthesis.[4]

-

Step 1: Synthesis of Sodium Indoline-2-sulfonate: Dissolve indole (1 eq) in ethanol (10-15 mL per gram of indole). Add an aqueous solution of sodium bisulfite (2.5 eq). Stir the mixture at 20-30°C for 15-20 hours. Filter the resulting precipitate, wash with ethanol, and dry to obtain the intermediate sulfonate salt.

-

Step 2: Acetylation: Suspend the sodium indoline-2-sulfonate (1 eq) in acetic anhydride (10 volumes). Heat the mixture to 68-75°C for 2-3 hours. Cool the reaction mixture and filter the solid, wash with a non-polar solvent like heptane, and dry to yield the acetylated intermediate.

-

Step 3: Bromination and Deprotection: Dissolve the acetylated intermediate in water. Cool the solution to 0-5°C and slowly add bromine (1.1 eq) while maintaining the temperature. Stir for 1-3 hours. Quench the excess bromine with a solution of sodium bisulfite. Add a solution of sodium hydroxide and heat the mixture to reflux for 12-18 hours to effect both cyclization and deprotection. Cool the reaction mixture to allow the product to crystallize. Filter the solid, wash with water, and dry to obtain 5-bromo-1H-indole.

Protocol 2: Synthesis of this compound

-

Step 1: Synthesis of 2-(5-bromo-1H-indol-3-yl)ethanamine: This can be achieved through various methods, including the reduction of 5-bromo-3-(2-nitrovinyl)indole.

-

Step 2: Boc Protection:

-

Dissolve 2-(5-bromo-1H-indol-3-yl)ethanamine (1 eq) in a suitable solvent such as THF or DCM (10 volumes).

-

Add triethylamine (1.2 eq) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting amine is consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or by crystallization from a suitable solvent system.

-

Data Presentation

Table 1: Solvent Selection for Boc Protection

| Solvent | Polarity | Typical Reaction Time | Remarks |